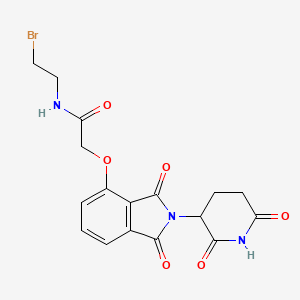
Thalidomide-O-acetamido-C2-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-C2-Br is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic potential in various diseases. This compound is designed to enhance the properties of thalidomide by incorporating an acetamido group and a bromine atom, which may influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C2-Br typically involves the modification of thalidomide through a series of chemical reactions. The process begins with the acylation of thalidomide to introduce the acetamido group. This is followed by the bromination of the resulting intermediate to obtain the final product. The reaction conditions often include the use of acetic anhydride for acylation and bromine or a brominating agent for the bromination step.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions, potentially affecting the bromine atom or the acetamido group.
Substitution: The bromine atom in this compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the acetamido group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Thalidomide-O-acetamido-C2-Br has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Thalidomide-O-acetamido-C2-Br involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound can modulate the degradation of specific proteins, influencing various cellular pathways. This mechanism is similar to that of thalidomide but may be enhanced or altered due to the presence of the acetamido and bromine groups.
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic effects and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.
Uniqueness: Thalidomide-O-acetamido-C2-Br is unique due to the presence of the acetamido group and bromine atom, which may confer distinct chemical and biological properties compared to other thalidomide derivatives. These modifications can influence its reactivity, stability, and interaction with molecular targets, potentially leading to new therapeutic applications and research opportunities.
Properties
Molecular Formula |
C17H16BrN3O6 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
N-(2-bromoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C17H16BrN3O6/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24/h1-3,10H,4-8H2,(H,19,23)(H,20,22,24) |
InChI Key |
HHAOFYBKZHSXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


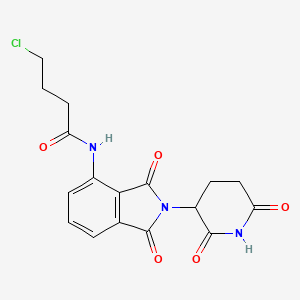
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
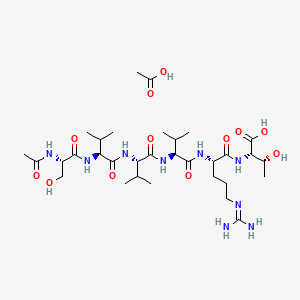
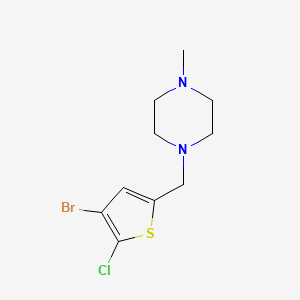
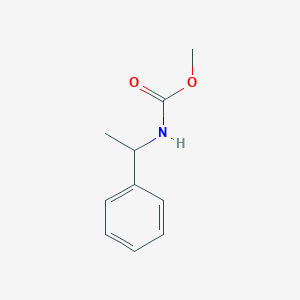
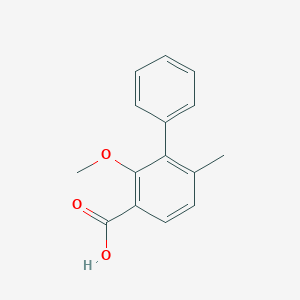
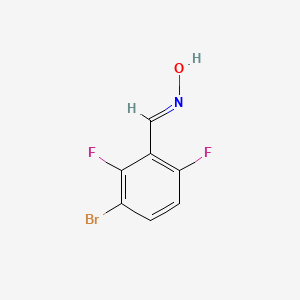
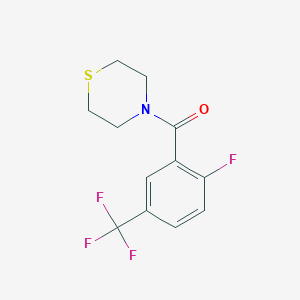
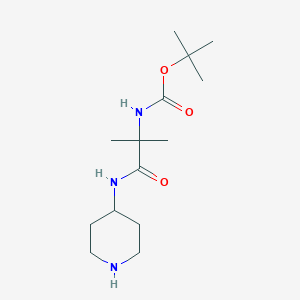

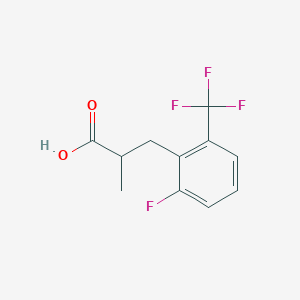
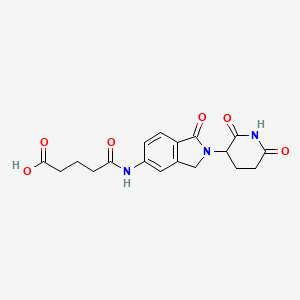
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)
